molecular formula C22H22N4O4 B7715009 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

Cat. No. B7715009
M. Wt: 406.4 g/mol
InChI Key: FFRGBSOCLZBGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, also known as Temozolomide, is an orally administered chemotherapy drug that is used to treat various types of cancer, including glioblastoma multiforme, a type of brain tumor. Temozolomide is a prodrug that is converted into its active form, MTIC (methyl-triazeno-imidazole-carboxamide), in the body. MTIC then damages the DNA of cancer cells, preventing them from dividing and growing.

Mechanism of Action

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide is a DNA alkylating agent that forms adducts with the DNA of cancer cells, leading to the formation of DNA crosslinks and strand breaks. This ultimately results in the inhibition of DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been shown to have both biochemical and physiological effects on the body. Biochemically, it has been shown to induce DNA damage and apoptosis in cancer cells. Physiologically, it has been shown to cause lymphopenia, thrombocytopenia, and neutropenia in some patients.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments, including its ability to induce DNA damage and apoptosis in cancer cells. However, its use is limited by its potential toxicity and the need for specialized equipment and procedures to handle and dispose of the drug.

Future Directions

For research on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, research is needed to identify biomarkers that can predict patient response to the drug, as well as to identify new targets for its use in the treatment of other types of cancer.

Synthesis Methods

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide can be synthesized using several methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 1-ethyl-1H-pyrazole-3,4-diamine in the presence of a base such as triethylamine. The resulting product is then treated with nitrous acid to form the active compound, MTIC.

Scientific Research Applications

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including glioblastoma multiforme, melanoma, and lymphoma. It has been shown to have a significant impact on the survival rates of patients with these types of cancers, with some studies reporting up to a 50% increase in survival time.

properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-5-26-21-15(10-13-8-6-7-9-16(13)23-21)20(25-26)24-22(27)14-11-17(28-2)19(30-4)18(12-14)29-3/h6-12H,5H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRGBSOCLZBGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.